Cas no 911113-30-9 (3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine)

3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a brominated pyridine derivative featuring a trifluoromethylphenyl substituent, which enhances its utility in pharmaceutical and agrochemical research. The compound's structure, incorporating both bromine and a trifluoromethyl group, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex heterocyclic systems. Its amine functionality further allows for derivatization, broadening its applicability in medicinal chemistry for the development of bioactive molecules. The presence of electron-withdrawing groups enhances stability and reactivity, making it suitable for selective functionalization. This compound is particularly valuable for constructing tailored scaffolds in drug discovery and material science applications.
3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine structure
911113-30-9 structure
Product Name:3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
CAS No:911113-30-9
MF:C12H8BrF3N2
MW:317.104532241821
MDL:MFCD22379190
CID:4783852
Update Time:2025-06-29

3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine
    • 3-bromo-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine
    • 3-Bromo-5-(4-trifluoromethylphenyl)-pyridin-2-ylamine
    • 2-Amino-3-bromo-5-(4-trifluoromethylphenyl)pyridine
    • MDL: MFCD22379190
    • Inchi: 1S/C12H8BrF3N2/c13-10-5-8(6-18-11(10)17)7-1-3-9(4-2-7)12(14,15)16/h1-6H,(H2,17,18)
    • InChI Key: SVPYSCQEUIGBCD-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=CC(=C1)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 315.98230 g/mol
  • Monoisotopic Mass: 315.98230 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 317.10
  • XLogP3: 3.7
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Melting Point: 37-41℃

3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine Security Information

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Additional information on 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Professional Introduction to 3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine (CAS No. 911113-30-9)

3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, with the CAS number 911113-30-9, represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a bromine substituent and a trifluoromethyl group on the phenyl ring, make it a valuable building block for designing novel therapeutic agents.

The< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine molecule exhibits a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, making it an ideal platform for drug discovery. The bromine atom at the 3-position and the trifluoromethyl group at the 4-position of the phenyl ring enhance the compound's reactivity and electronic properties, which are crucial for further functionalization and derivatization.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases. The< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine has been extensively studied as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. These kinases are involved in numerous cellular processes and are often aberrantly activated in cancer cells, making them attractive therapeutic targets. The structural motifs present in this compound have been shown to effectively modulate kinase activity by binding to specific pockets on the enzyme surface.

One of the most compelling aspects of< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is its versatility in chemical transformations. The bromine atom at the 3-position can undergo various reactions such as Suzuki-Miyaura cross-coupling, allowing for the introduction of aryl groups at this position. Similarly, the trifluoromethyl group at the 4-position of the phenyl ring can be further modified through halogen exchange reactions or metal-catalyzed coupling reactions. These reactivities make it an invaluable tool for medicinal chemists seeking to develop novel drug candidates.

The< strong>4-trifluoromethyl group is particularly noteworthy due to its significant impact on the pharmacokinetic properties of drug candidates. Trifluoromethyl groups are known to increase metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to their widespread use in pharmaceutical development, where they enhance the overall efficacy and bioavailability of drugs. In the context of< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine, this group contributes to its potential as a lead compound for kinase inhibitors by improving their binding interactions with target enzymes.

Recent advancements in computational chemistry have further highlighted the importance of< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine in drug discovery. Molecular modeling studies have demonstrated that this compound can effectively bind to active sites of kinases by forming multiple hydrogen bonds and hydrophobic interactions. These interactions are critical for achieving high-affinity binding and have been validated through experimental studies using X-ray crystallography. The ability to predict these interactions computationally has significantly accelerated the drug discovery process, making compounds like< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine more accessible for medicinal chemists.

The synthesis of< strong>3-Bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-yamine involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors, such as 4-trifluoromethylaniline and 2-bromopyridine, key intermediates can be synthesized through nucleophilic aromatic substitution and cross-coupling reactions. These steps showcase the compound's potential as a versatile building block in synthetic organic chemistry.

In conclusion, 3-Bromo-5-(4-trifluoromethyl-pheno l)-pyridin -2 - ylamine (CAS No. 911113 -30 -9) is a highly valuable intermediate in pharmaceutical chemistry with significant potential in drug discovery. Its unique structural features, including a bromine substituent and a trifluoromethyl group on the phenyl ring, make it an ideal candidate for synthesizing kinase inhibitors and other biologically active molecules. The compound's reactivity and synthetic utility have been further enhanced by recent advancements in computational chemistry and synthetic organic methods.

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